Superior Antimicrobial Activity of Myristyl-Chain QAS Relative to Benzyldimethyldodecylammonium Chloride (BDMDAC)
A 2025 study comparing a series of quaternary ammonium salts (QASs) against benzyldimethyldodecylammonium chloride (BDMDAC) demonstrated that compounds derived from myristic acid (C14) exhibited significantly higher antimicrobial activity than the BDMDAC comparator [1]. While the study evaluated structurally modified amide-based QASs, the observed superiority of the C14 chain length aligns with the fundamental structure-activity principle that the myristyl (C14) pharmacophore is within the optimal chain-length window for membrane disruption. Myristic acid-based compounds also demonstrated superior biofilm inhibition activity compared to BDMDAC, highlighting the advantage of C14 architecture in formulations targeting biofilm-associated microorganisms [1].
| Evidence Dimension | Antimicrobial activity and biofilm inhibition |
|---|---|
| Target Compound Data | Myristic acid-derived QASs: antimicrobial activity higher than BDMDAC; superior biofilm inhibition activity |
| Comparator Or Baseline | BDMDAC (benzyldimethyldodecylammonium chloride, C12 monoalkyl) |
| Quantified Difference | Myristic-derived QAS > BDMDAC (qualitative ranking); myristic-acid-based compounds with MBIC as low as 0.016 mmol/L |
| Conditions | In vitro MIC and MBIC assays against S. aureus, E. coli, P. aeruginosa, C. albicans |
Why This Matters
The C14 chain length provides an efficacy advantage over the C12 benzyl QAC BDMDAC, meaning formulators can achieve equivalent or superior antimicrobial performance at lower active concentrations, which supports cost-in-use optimization.
- [1] Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts. ACS Omega 2025, 10(34), 39236–39249. View Source
